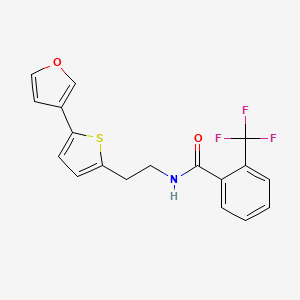

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S/c19-18(20,21)15-4-2-1-3-14(15)17(23)22-9-7-13-5-6-16(25-13)12-8-10-24-11-12/h1-6,8,10-11H,7,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTWGDHQSHCWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound consists of several key components:

- Furan and Thiophene Rings : These aromatic systems contribute to the compound's stability and reactivity.

- Trifluoromethyl Group : This moiety enhances lipophilicity and biological activity, making the compound a valuable candidate for drug development.

- Benzamide Moiety : This functional group is known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the furan and thiophene rings may participate in π-π stacking interactions with target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.

- Receptor Modulation : By binding to various receptors, it could influence signaling pathways critical for cell survival and proliferation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially targeting specific cancer cell lines.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of relevant findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial Testing | Showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory conditions. |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Furan and Thiophene Intermediates : These are synthesized through cyclization reactions under controlled conditions.

- Coupling Reaction : The intermediates are coupled using palladium-catalyzed cross-coupling techniques.

- Final Functionalization : The trifluoromethyl and benzamide groups are introduced to complete the synthesis.

Q & A

Q. What are the recommended multi-step synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide?

The synthesis typically involves:

- Step 1 : Introduction of the trifluoromethyl group to the benzamide core via Friedel-Crafts acylation or direct fluorination.

- Step 2 : Formation of the thiophene-furan hybrid structure through cyclization, using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.

- Step 3 : Ethyl linker attachment via nucleophilic substitution or amide coupling . Example conditions: Chlorination of the phenyl ring (Cl₂/FeCl₃), followed by Suzuki-Miyaura coupling for furan-thiophene assembly (80°C, 12 hrs, DMF) .

Q. How can structural elucidation be performed for this compound?

Use a combination of:

- X-ray crystallography to resolve the trifluoromethyl-benzamide conformation and furan-thiophene dihedral angles.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm electronic environments, e.g., trifluoromethyl (δ ~ -60 ppm in ¹⁹F NMR) .

- HRMS for molecular ion validation (expected [M+H]⁺ ~ 450-460 m/z) .

Q. What are the key reactivity patterns of the trifluoromethyl and heterocyclic moieties?

- Trifluoromethyl group : Resists oxidation but participates in hydrogen-bonding interactions, influencing crystal packing .

- Thiophene-furan system : Prone to electrophilic substitution (e.g., bromination at the 5-position of thiophene) and photooxidation (forming sulfoxides under UV light) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

- Use the B3LYP/6-311+G(d,p) basis set to model the electron density distribution, focusing on the trifluoromethyl group’s electron-withdrawing effects and the furan-thiophene π-system.

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological systems . Example finding: The trifluoromethyl group reduces the LUMO energy by ~1.2 eV, enhancing electrophilic reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Test the compound at varying concentrations (1 nM–100 µM) to identify off-target effects.

- Kinetic assays : Compare IC₅₀ values in enzyme inhibition (e.g., cytochrome P450) vs. cell-based assays to distinguish direct binding from metabolic interference .

- Structural analogs : Replace the trifluoromethyl group with -CF₂H or -CH₃ to isolate its contribution to activity .

Q. How does the compound interact with lipid membranes in pharmacokinetic studies?

- MD simulations : Use CHARMM36 force fields to model partitioning into lipid bilayers. The trifluoromethyl group increases logP by ~1.5, enhancing membrane permeability .

- Experimental validation : Measure permeability via PAMPA assays (expected Pe ~ 5 × 10⁻⁶ cm/s) .

Q. What catalytic systems improve yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (30 mins vs. 12 hrs) with 15% higher yield .

- Flow chemistry : Optimize Pd-catalyzed coupling steps (residence time: 2 mins, 100°C) to minimize byproducts .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, benzamide NH), 7.6–6.8 (m, aromatic H), 3.9 (t, J=6 Hz, CH₂CH₂) |

| ¹⁹F NMR | δ -63.5 (s, CF₃) |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) |

Table 2 : Computational vs. Experimental HOMO-LUMO Gaps

| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| DFT (B3LYP) | -6.2 | -1.8 | 4.4 |

| Experimental (UV-Vis) | - | - | 4.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.